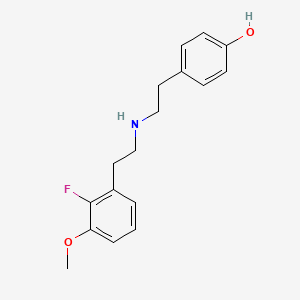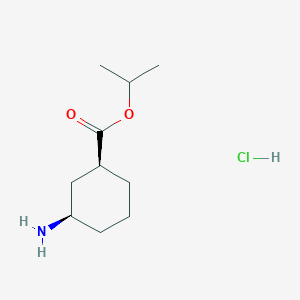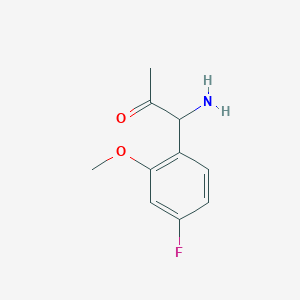
6-Bromo-2,4-dichloro-3-fluoroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-2,4-dichloro-3-fluoroquinoline is a halogenated quinoline derivative. Quinoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine, chlorine, and fluorine atoms in the quinoline ring enhances its chemical reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,4-dichloro-3-fluoroquinoline typically involves halogenation reactions. One common method is the cyclization of appropriate aniline derivatives followed by halogenation. For example, starting from 2,4-dichloroaniline, the compound can be synthesized through a series of steps involving bromination and fluorination under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation reactions. The process requires precise control of temperature, reaction time, and the use of suitable solvents to ensure high yield and purity. The use of catalysts and advanced purification techniques is also common in industrial settings .
化学反应分析
Types of Reactions
6-Bromo-2,4-dichloro-3-fluoroquinoline undergoes various chemical reactions, including:
Nucleophilic substitution: The halogen atoms can be replaced by nucleophiles under suitable conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.
Cross-coupling reactions: It can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Cross-coupling: Palladium or nickel catalysts in the presence of ligands.
Major Products
The major products formed from these reactions include various substituted quinolines, which can have enhanced biological activities or different physical properties .
科学研究应用
6-Bromo-2,4-dichloro-3-fluoroquinoline has several applications in scientific research:
Medicinal chemistry: It is used as a building block for the synthesis of potential drug candidates, especially in the development of antibacterial and antiviral agents.
Biological studies: The compound is used to study enzyme inhibition and receptor binding due to its unique halogenated structure.
Material science: It is used in the synthesis of liquid crystals and other advanced materials.
作用机制
The mechanism of action of 6-Bromo-2,4-dichloro-3-fluoroquinoline involves its interaction with biological targets such as enzymes and receptors. The halogen atoms enhance its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biological pathways .
相似化合物的比较
Similar Compounds
- 2,4-Dichloro-6-fluoroquinoline
- 6-Bromo-2,4-dichloroaniline
- 3-Bromo-4-chloro-6-fluoroquinoline
Uniqueness
6-Bromo-2,4-dichloro-3-fluoroquinoline is unique due to the specific combination of bromine, chlorine, and fluorine atoms in the quinoline ring. This unique halogenation pattern enhances its chemical reactivity and potential biological activity compared to other similar compounds.
属性
分子式 |
C9H3BrCl2FN |
|---|---|
分子量 |
294.93 g/mol |
IUPAC 名称 |
6-bromo-2,4-dichloro-3-fluoroquinoline |
InChI |
InChI=1S/C9H3BrCl2FN/c10-4-1-2-6-5(3-4)7(11)8(13)9(12)14-6/h1-3H |
InChI 键 |
PAQWHDFFRSHHBC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Br)C(=C(C(=N2)Cl)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


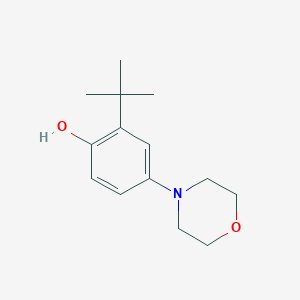
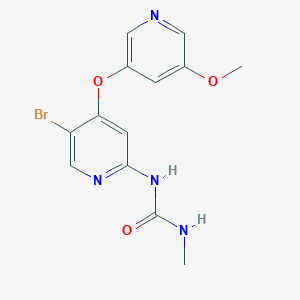
![Ethyl 2-(benzo[D]isoxazol-3-YL)-2-(dimethylamino)acetate](/img/structure/B13037752.png)
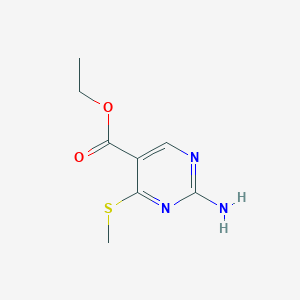
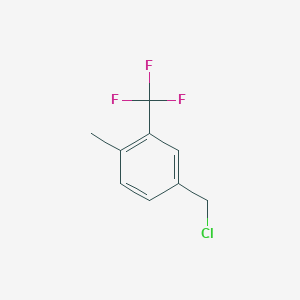
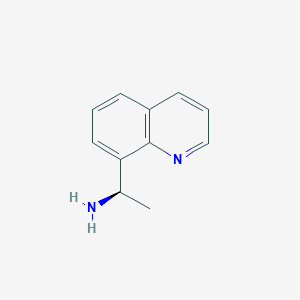
![(3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid](/img/structure/B13037775.png)


